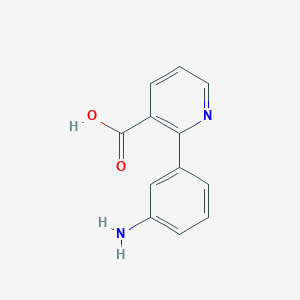

![molecular formula C7H8 B3046713 Bicyclo[1.1.1]pentane, 1-ethynyl- CAS No. 127867-25-8](/img/structure/B3046713.png)

Bicyclo[1.1.1]pentane, 1-ethynyl-

Overview

Description

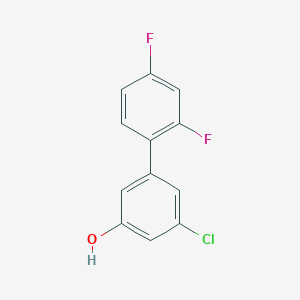

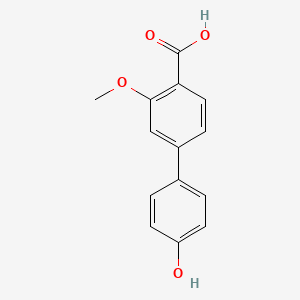

Bicyclo[1.1.1]pentane (BCP) is a small, three-dimensional, strained ring structure . It has been established as an attractive bioisostere for para-substituted benzene rings in drug design . It confers various beneficial properties compared with their aromatic “parents,” . BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .

Synthesis Analysis

BCPs have been synthesized using a practical general reaction that gives BCPs on mg- to kg-quantities using just light . No additional additives or catalysts are needed . Using this strategy, more than 300 functionalized BCPs have been prepared on a (multi)gram scale .Molecular Structure Analysis

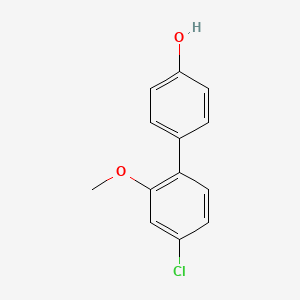

The molecular structure of BCP is unique due to its three-dimensional cyclic scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They can be accessed by an equivalent variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization .Physical And Chemical Properties Analysis

BCP confers various beneficial properties compared with their aromatic “parents,” . It generally offers high passive permeability, high water solubility, and improved metabolic stability .Scientific Research Applications

Drug Discovery

Bicyclo[1.1.1]pentanes, including 1-Ethynylbicyclo[1.1.1]pentane, have been demonstrated to be bioisosteres of the phenyl ring . This means they can mimic the properties of a phenyl ring in biologically active compounds . As a result, they are being used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Medicinal Chemistry

Bicyclo[1.1.1]pentane (BCP) has recently received extensive attention from medicinal and organic chemists . It is used as a bioisostere of benzene, t-butyl, and alkyne moieties . This application in drug design provides a reference for drug discovery researchers .

Large-Scale Preparation

A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed . Using this strategy, more than 300 functionalized bicyclo[1.1.1]pentanes have been prepared on a (multi)gram scale .

Materials Science

Bicyclo[1.1.1]pentane derivatives have been applied in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .

Bioisosteres of the Phenyl Ring

In 2012, it was demonstrated that bicyclo[1.1.1]pentane (BCP) could mimic the para-substituted phenyl ring in biologically active compounds . Since then, bicyclo[1.1.1]pentanes have been playing an important role in chemistry .

Increase the F(sp3) Content of Bioactive Molecules

Aliphatic substituents, such as those in 1-Ethynylbicyclo[1.1.1]pentane, increase the F(sp3) content of bioactive molecules . This is favored by medicinal chemists nowadays .

Mechanism of Action

Target of Action

1-Ethynylbicyclo[1.1.1]pentane, also known as Bicyclo[1.1.1]pentane, 1-ethynyl-, is a highly strained carbocycle It’s known that the pharmaceutical industry has recognized the three-dimensional carbon framework of such compounds as suitable bioisosteres that can replace phenyl, tert-butyl, and alkyne functional groups .

Mode of Action

The mode of action of 1-Ethynylbicyclo[111]pentane involves its interaction with its targets, leading to changes in their functionIt’s known that highly strained molecules like 1-ethynylbicyclo[111]pentane can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .

Biochemical Pathways

The biochemical pathways affected by 1-Ethynylbicyclo[11It’s known that such compounds have been used in the material sciences as molecular building blocks towards the synthesis of molecular rods .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Ethynylbicyclo[11It’s known that such compounds generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 1-Ethynylbicyclo[11It’s known that such compounds often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Future Directions

The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings was a highly attractive prospect not only chemically but also from an intellectual property perspective . The field is exploring new challenges and directions, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

properties

IUPAC Name |

1-ethynylbicyclo[1.1.1]pentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-7-3-6(4-7)5-7/h1,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVQVJPCFVMTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12CC(C1)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558878 | |

| Record name | 1-Ethynylbicyclo[1.1.1]pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynylbicyclo[1.1.1]pentane | |

CAS RN |

127867-25-8 | |

| Record name | 1-Ethynylbicyclo[1.1.1]pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

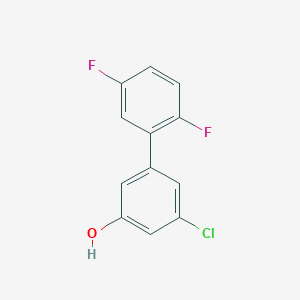

![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)